3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid
Description
3-[2-({[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid is a heterocyclic compound featuring a benzoic acid core linked to a sulfonamide group, an ethoxy spacer, and a 4-methoxy-3-tetrazolylphenyl substituent. This structure combines multiple pharmacophoric elements:
- Benzoic acid moiety: Enhances solubility and facilitates interactions with biological targets via hydrogen bonding and ionic interactions.
- Sulfonamide group: Common in enzyme inhibitors (e.g., carbonic anhydrase inhibitors) due to its ability to coordinate metal ions or act as a hydrogen bond acceptor.
- Tetrazole ring: A bioisostere for carboxylic acids, known for metabolic stability and strong hydrogen-bonding capacity.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multipoint interactions.
Properties
IUPAC Name |
3-[2-[[4-methoxy-3-(tetrazol-1-yl)phenyl]sulfonylamino]ethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O6S/c1-27-16-6-5-14(10-15(16)22-11-18-20-21-22)29(25,26)19-7-8-28-13-4-2-3-12(9-13)17(23)24/h2-6,9-11,19H,7-8H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCOGYFZOBRRKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC=CC(=C2)C(=O)O)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601135719 | |
| Record name | 3-[2-[[[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl]amino]ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893784-50-4 | |
| Record name | 3-[2-[[[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl]amino]ethoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893784-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-[[[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl]amino]ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrazole Ring: This can be achieved by reacting 4-methoxy-3-nitrobenzenesulfonyl chloride with sodium azide under suitable conditions to form the tetrazole ring.
Coupling Reaction: The tetrazole derivative is then coupled with 3-hydroxybenzoic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Final Product Formation: The intermediate product is then subjected to further purification and characterization to obtain the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid involves its interaction with specific molecular targets. The tetrazole ring and sulfonyl group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Structural and Functional Insights
Role of Tetrazole: The 1H-tetrazole group in the target compound provides stronger hydrogen-bonding capacity compared to thiazoles (e.g., ) or azolidinyl rings (e.g., ). This enhances interactions with polar residues in enzyme active sites. Unlike carboxylic acid bioisosteres (e.g., thiazolidinones in ), tetrazoles resist metabolic oxidation, improving pharmacokinetic stability.
Ethoxy Linker :
- The ethoxy spacer between sulfonamide and benzoic acid introduces conformational flexibility absent in rigid analogs like methyl esters () or direct aryl linkages (). This flexibility may optimize binding to dynamic targets.
Methoxy-Tetrazolylphenyl Substituent :
- The 4-methoxy-3-tetrazolylphenyl group combines electron-donating (methoxy) and electron-withdrawing (tetrazole) moieties, creating a unique electronic profile. This contrasts with simpler methoxyphenyl () or chlorophenyl () derivatives.
Sulfonamide Functionality :
- Shared with compounds like and , the sulfonamide group is critical for targeting enzymes (e.g., carbonic anhydrase, cyclooxygenase). However, the tetrazole’s presence in the target compound may confer additional inhibitory mechanisms.
Biological Activity
3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid, a compound featuring a unique chemical structure, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C20H22N4O5S
Molecular Weight: 414.48 g/mol
IUPAC Name: this compound
Key Functional Groups:
- Methoxy group
- Tetrazole ring
- Sulfonamide moiety
The compound's structure allows for diverse interactions with biological targets, particularly enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the tetrazole ring enables it to mimic carboxylate groups, facilitating binding to enzymes and receptors. This interaction can modulate enzyme activities or receptor functions, leading to various biological responses.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
-
Anti-inflammatory Activity:
The compound has demonstrated the ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases. -
Antimicrobial Properties:
Studies suggest that it may possess antimicrobial effects against a range of pathogens, indicating its potential use in infectious disease management. -
Anticancer Effects:
Preliminary investigations show that the compound can induce apoptosis in cancer cells, highlighting its role as a potential anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and derivatives:
Comparative Analysis with Related Compounds
To further understand its biological activity, a comparison with similar compounds can provide insights into structure-activity relationships (SAR):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
